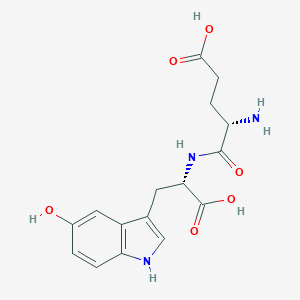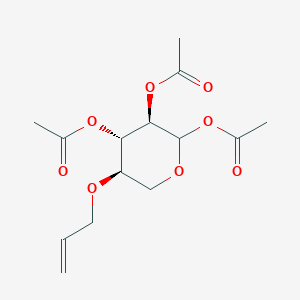
4-Amino-2-oxo-3,5-heptadienedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-oxo-3,5-heptadienedioic acid, commonly known as 4-AOHD, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This molecule is a derivative of 2-oxoglutaric acid and has a unique structure consisting of two unsaturated double bonds and an amino group. In
科学的研究の応用
4-AOHD has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is in the field of cancer research. Studies have shown that 4-AOHD has anti-tumor properties and inhibits the growth of cancer cells. Additionally, 4-AOHD has been shown to induce apoptosis, or programmed cell death, in cancer cells.
作用機序
The mechanism of action of 4-AOHD is not fully understood, but it is believed to involve the inhibition of enzymes involved in the Krebs cycle. Specifically, 4-AOHD inhibits the activity of alpha-ketoglutarate dehydrogenase, which is an enzyme involved in the conversion of alpha-ketoglutarate to succinyl-CoA. This inhibition leads to a decrease in energy production and an increase in oxidative stress, ultimately leading to cell death.
Biochemical and Physiological Effects
In addition to its anti-tumor properties, 4-AOHD has been shown to have a variety of other biochemical and physiological effects. Studies have shown that 4-AOHD can induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. Additionally, 4-AOHD has been shown to inhibit the activity of glutamate dehydrogenase, an enzyme involved in the metabolism of glutamate.
実験室実験の利点と制限
One of the major advantages of using 4-AOHD in laboratory experiments is its ability to selectively target cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, one of the limitations of using 4-AOHD is its potential toxicity. Studies have shown that high doses of 4-AOHD can lead to cell death in normal cells as well as cancer cells.
将来の方向性
There are many future directions for research involving 4-AOHD. One area of interest is in the development of new cancer treatments that target the Krebs cycle. Additionally, researchers are exploring the potential use of 4-AOHD in the treatment of other diseases, such as Alzheimer's and Parkinson's. Finally, there is ongoing research into the potential use of 4-AOHD as a biomarker for cancer diagnosis and prognosis.
Conclusion
In conclusion, 4-Amino-2-oxo-3,5-heptadienedioic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis method of 4-AOHD involves the reaction of 2-oxoglutaric acid with ammonia and acrolein. 4-AOHD has been extensively studied for its potential applications in various fields of scientific research, including cancer research. Its mechanism of action involves the inhibition of enzymes involved in the Krebs cycle, and it has a variety of biochemical and physiological effects. While 4-AOHD has many advantages for lab experiments, there are also limitations to its use. Finally, there are many future directions for research involving 4-AOHD, including the development of new cancer treatments and the potential use of 4-AOHD as a biomarker for cancer diagnosis and prognosis.
合成法
The synthesis method of 4-AOHD involves the reaction of 2-oxoglutaric acid with ammonia and acrolein. The reaction produces 4-AOHD as a yellow solid with a melting point of 181-183°C. This synthesis method has been widely used in the laboratory setting to produce large quantities of 4-AOHD for scientific research.
特性
CAS番号 |
151028-44-3 |
|---|---|
分子式 |
C10H10N2O4S |
分子量 |
185.13 g/mol |
IUPAC名 |
(2E,4E)-4-amino-6-oxohepta-2,4-dienedioic acid |
InChI |
InChI=1S/C7H7NO5/c8-4(1-2-6(10)11)3-5(9)7(12)13/h1-3H,8H2,(H,10,11)(H,12,13)/b2-1+,4-3+ |
InChIキー |
SGUXCHHLXDUUHD-MVJNYCIBSA-N |
異性体SMILES |
C(=C/C(=O)O)\C(=C/C(=O)C(=O)O)\N |
SMILES |
C(=CC(=O)O)C(=CC(=O)C(=O)O)N |
正規SMILES |
C(=CC(=O)O)C(=CC(=O)C(=O)O)N |
同義語 |
4-amino-2-oxo-3,5-heptadienedioic acid 4-amino-2-oxo-3,5-heptadienedioic acid, (Z,E)-isomer 4-amino-6-carboxy-2-oxohexa-3,5-dienoate ACOHDA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B235550.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B235556.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B235561.png)


![5-Acetamido-2-[[6-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B235582.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B235591.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B235597.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylbenzamide](/img/structure/B235599.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide](/img/structure/B235605.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-ethylbenzamide](/img/structure/B235613.png)